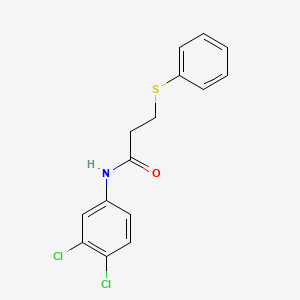

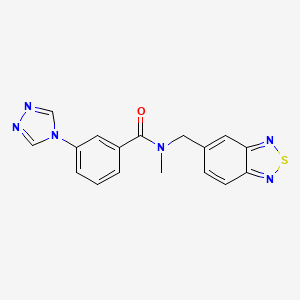

N-(3,4-dichlorophenyl)-3-(phenylthio)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

N-(3,4-dichlorophenyl)-3-(phenylthio)propanamide and its derivatives have been synthesized through various chemical reactions. For instance, a new N-carboxamide compound was synthesized by reacting dibenzoylaceticacid-N-carboxyethylamide with 3,4-dichloroaniline, which subsequently reacted with a Cu salt to produce its Cu(II) complex compound. These compounds were characterized using analytical and spectral methods, including X-ray diffraction and 3D geometry and electronic structures calculated using Gaussian09 software (Sarıoğlu et al., 2016).

Molecular Structure Analysis

The molecular structure of N-(3,4-dichlorophenyl)-3-(phenylthio)propanamide derivatives has been extensively studied. X-ray diffraction analysis has been a key tool in characterizing these structures, providing detailed information about their geometries. Computational methods, such as density functional theory (DFT), have been used to calculate optimized geometries and electronic structures, offering insights into their 3D geometries and fundamental vibrational modes. Comparisons between theoretical and experimental data have shown good compatibility, enhancing our understanding of these compounds' molecular structures (Sarıoğlu et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving N-(3,4-dichlorophenyl)-3-(phenylthio)propanamide derivatives have been explored to understand their reactivity and potential applications. For example, the cyclization of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide with butyllithium in THF-TMEDA produced a new dianion of 2-(phenylthio)cyclopropanecarboxamide, which could react with various electrophiles to give cyclopropanes with high stereoselectivity (Tanaka et al., 1987). These reactions highlight the compound's versatile reactivity and potential for further chemical transformations.

Propiedades

IUPAC Name |

N-(3,4-dichlorophenyl)-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NOS/c16-13-7-6-11(10-14(13)17)18-15(19)8-9-20-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQCVHPHBWAOIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dichlorophenyl)-3-(phenylsulfanyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(methoxyacetyl)-N-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5653673.png)

![2-(3-methyl-2-buten-1-yl)-8-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5653688.png)

![3,6-dimethyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5653729.png)

![N-{rel-(3R,4S)-4-(3-methoxyphenyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-3-pyrrolidinyl}acetamide hydrochloride](/img/structure/B5653744.png)

![3,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5653758.png)

![1-(1-{[3-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-1,2,4-triazol-5-yl]methyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5653759.png)

![2-cyclopropyl-4-phenyl-9-(2-pyridinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5653761.png)